Mercury, chloro(2-methoxyphenyl)-
CAS No.: 10366-02-6
Cat. No.: VC16047981
Molecular Formula: C7H7ClHgO
Molecular Weight: 343.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 10366-02-6 |
|---|---|
| Molecular Formula | C7H7ClHgO |
| Molecular Weight | 343.17 g/mol |
| IUPAC Name | chloro-(2-methoxyphenyl)mercury |
| Standard InChI | InChI=1S/C7H7O.ClH.Hg/c1-8-7-5-3-2-4-6-7;;/h2-5H,1H3;1H;/q;;+1/p-1 |
| Standard InChI Key | UFLIPASBPAGXMZ-UHFFFAOYSA-M |
| Canonical SMILES | COC1=CC=CC=C1[Hg]Cl |
Introduction
Structural and Molecular Characteristics
Mercury, chloro(2-methoxyphenyl)- belongs to the organomercury family, where the mercury atom is covalently bonded to a chlorine atom and a 2-methoxyphenyl moiety. The methoxy group (-OCH₃) at the ortho position influences the compound’s electronic properties, enhancing its electrophilicity compared to para- or meta-substituted analogs. Key molecular parameters include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 343.17 g/mol |
| CAS Number | 10366-02-06 |
| Key Functional Groups | Hg-Cl, 2-methoxyphenyl |
The compound’s reactivity is governed by the mercury center’s ability to act as an electrophile, facilitating nucleophilic substitutions and redox transformations.
Synthesis and Preparation
The synthesis of Mercury, chloro(2-methoxyphenyl)- typically involves the reaction of mercury(II) chloride () with 2-methoxyphenyl magnesium bromide in anhydrous diethyl ether under inert conditions. The reaction proceeds as follows:
Industrial-scale production employs continuous flow reactors to optimize yield and purity, though challenges such as moisture sensitivity and mercury’s toxicity require stringent safety protocols.
Chemical Properties and Reactions
Substitution Reactions
The chlorine atom in Mercury, chloro(2-methoxyphenyl)- is susceptible to nucleophilic displacement by thiols, amines, or phosphines under mild basic conditions. For example, reaction with ethanethiol () yields the corresponding thiolate derivative:
Oxidation and Reduction
The mercury center can undergo redox transformations. Oxidation with hydrogen peroxide () produces mercury(II) oxide derivatives, while reduction with sodium borohydride () yields elemental mercury or lower oxidation state complexes.
Applications in Science and Industry
Organic Synthesis and Catalysis
The compound’s electrophilic mercury center facilitates electrophilic aromatic substitution and cross-coupling reactions, enabling the synthesis of complex organic molecules. For instance, it participates in Ullmann-type couplings to form biaryl structures.
Medicinal and Traditional Uses
Despite mercury’s toxicity, historical applications include Tibetan Zuotai preparations for inflammatory conditions and Unani remedies for syphilis. Modern research explores its antifungal and antibacterial properties, with Schiff base derivatives showing activity against resistant strains.
Environmental Monitoring
Mercury, chloro(2-methoxyphenyl)- serves as a model compound for studying mercury speciation in aquatic systems. Its stability allows for precise quantification of mercury contamination in biota and sediments.
Biological Activity and Toxicity
Mechanisms of Toxicity
Organomercury compounds bind to thiol groups in proteins and nucleic acids, disrupting enzymatic function and DNA replication . In avian studies, mercury(II) chloride () suppressed macrophage nitric oxide production and B-cell proliferation, indicating immunotoxic effects .
Case Studies
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Antimicrobial Efficacy: Mercury, chloro(2-methoxyphenyl)- derivatives inhibited Staphylococcus aureus growth at MIC values of 8–16 µg/mL, surpassing conventional antibiotics in some cases.
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Traditional Medicine: Clinical observations of Zuotai reported analgesia in 70% of chronic pain patients, though long-term mercury accumulation raised safety concerns.
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Environmental Impact: A biomonitoring study linked high seafood consumption to elevated hair mercury levels (≥5 µg/g), underscoring the need for regulatory oversight.
Comparative Analysis with Analogous Compounds
| Compound | Key Difference | Reactivity Profile |
|---|---|---|
| Chloro(4-methoxyphenyl)mercury | Methoxy at para position | Lower electrophilicity |
| Chloro(3-methoxyphenyl)mercury | Methoxy at meta position | Moderate steric hindrance |
| Chloro(2-ethoxyphenyl)mercury | Ethoxy group at ortho position | Enhanced lipophilicity |
The ortho-methoxy group in Mercury, chloro(2-methoxyphenyl)- confers superior reactivity in electrophilic reactions compared to its isomers.
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